N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a benzothiazole-derived compound featuring a pentanamide substituent and a propargyl group at the 3-position of the benzothiazole ring. Its Z-configuration at the imine bond (C=N) is critical for structural stability and reactivity. The ethoxy group at the 4-position and the propargyl substituent contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR) and X-ray crystallography, supported by software like SHELXL and ORTEP for refinement and visualization .
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-7-11-15(20)18-17-19(12-5-2)16-13(21-6-3)9-8-10-14(16)22-17/h2,8-10H,4,6-7,11-12H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAYHYXIZLXPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves several steps. One common synthetic route includes the reaction of 4-ethoxy-3-prop-2-ynyl-1,3-benzothiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified using column chromatography.
Chemical Reactions Analysis
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It may have applications in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MDM2-p53 interaction, which is crucial in regulating cell cycle and apoptosis. By inhibiting this interaction, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the benzothiazole ring and the amide chain. Key comparisons include:
- Propargyl vs. Allyl : The propargyl group in the target compound enables click chemistry applications, while the allyl group in ’s compound may improve metabolic stability .
- Amide Chain : Longer chains (e.g., pentanamide vs. propanamide) influence lipophilicity and binding affinity .
Structural Validation
- X-ray crystallography (e.g., ) and software like SHELXL () are standard for confirming Z/E configurations and hydrogen-bonding networks. The target compound’s planar benzothiazole ring and intramolecular H-bonds resemble those in ’s dihydrothiazole derivatives .
Data Tables
Table 1: Crystallographic Software Used in Structural Analysis
| Software | Functionality | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| ORTEP-III | Thermal ellipsoid visualization | |
| WinGX | Data processing and CIF generation |
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a benzothiazole moiety linked to a pentanamide chain, with ethoxy and propyne substituents. This configuration is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. For example, similar benzothiazole derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors, which are significant in treating neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The compound might interact with various receptors, influencing cellular signaling pathways. This modulation could affect neurotransmitter systems and other physiological responses.
- Gene Expression Alteration : It may also impact gene expression related to inflammation and cell proliferation, contributing to its therapeutic potential in various conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhance antimicrobial efficacy .
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 μg/mL |
| Compound B | Escherichia coli | 16 μg/mL |
| N-Pentanamide Derivative | Pseudomonas aeruginosa | 32 μg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human fibroblast cell lines have shown that certain derivatives exhibit low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety margin for potential therapeutic applications .
Synthesis and Evaluation
A series of benzothiazole derivatives were synthesized using multicomponent reactions involving thiosalicylic acid and amines. The resulting compounds were characterized using NMR and GC-MS techniques. The most promising derivative demonstrated an IC50 value of 8.48 μM for AChE inhibition in rat cerebral cortex tissues .
Application in Neurodegenerative Diseases
Research indicates that compounds similar to N[(2Z)-4-ethoxy...pentanamide may have implications in treating neurodegenerative diseases due to their ability to inhibit AChE effectively. Further studies are warranted to explore their potential as therapeutic agents in this domain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
